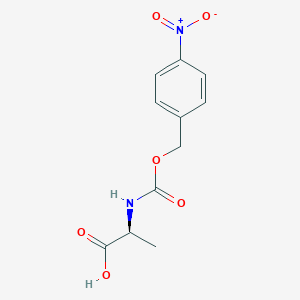

Pnz-L-alanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pnz-L-alanine is a useful research compound. Its molecular formula is C11H12N2O6 and its molecular weight is 268.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biochemical Applications

1.1 Enzymatic Synthesis

Pnz-L-alanine plays a significant role in enzymatic reactions, particularly in the context of amino acid racemization. The enzyme alanine racemase catalyzes the interconversion between L-alanine and D-alanine, which is crucial for bacterial growth and peptidoglycan synthesis in cell walls . This enzymatic activity highlights the importance of this compound in microbial metabolism and antibiotic resistance mechanisms.

1.2 Biosynthesis

Recent studies have demonstrated efficient biosynthesis pathways for D/L-alanine using recombinant Escherichia coli. This process can yield significant quantities of alanine derivatives, including this compound, which can be utilized in various industrial applications such as bioproducts and biodegradable plastics .

Pharmaceutical Applications

2.1 Drug Development

this compound has been investigated for its potential in drug formulation. Its structural properties allow it to act as a stabilizing agent in pharmaceutical formulations, enhancing the solubility and bioavailability of active compounds . Additionally, studies have shown that alanine supplementation can improve muscle metabolism in patients undergoing enzyme replacement therapy for conditions like Pompe disease .

2.2 Neuroprotective Effects

Research indicates that L-alanine supplementation may have neuroprotective effects by modulating neurotransmitter release and enhancing synaptic plasticity. This is particularly relevant in studies focusing on amino acids’ role in cognitive function and neurodegenerative diseases .

Nutritional Applications

3.1 Muscle Health

this compound is often included in dietary supplements aimed at enhancing muscle recovery and performance. Studies have shown that branched-chain amino acids (BCAAs) combined with L-alanine can reduce muscle breakdown during exercise, suggesting its utility in sports nutrition .

3.2 Case Study: Pompe Disease

A notable case study involved a patient with infantile-onset Pompe disease who received L-alanine oral supplementation alongside enzyme replacement therapy. The results indicated improved body composition and reduced resting energy expenditure, highlighting the potential benefits of L-alanine in metabolic disorders .

Industrial Applications

4.1 Biodegradable Plastics

The incorporation of this compound into polymer matrices has been explored for developing biodegradable materials. Its ability to enhance the mechanical properties of polymers makes it a candidate for producing environmentally friendly plastics .

4.2 Food Industry

In the food sector, this compound is utilized as a flavor enhancer and stabilizer due to its ability to improve texture and taste profiles without adding significant calories .

Data Tables

Propriétés

Formule moléculaire |

C11H12N2O6 |

|---|---|

Poids moléculaire |

268.22 g/mol |

Nom IUPAC |

(2S)-2-[(4-nitrophenyl)methoxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C11H12N2O6/c1-7(10(14)15)12-11(16)19-6-8-2-4-9(5-3-8)13(17)18/h2-5,7H,6H2,1H3,(H,12,16)(H,14,15)/t7-/m0/s1 |

Clé InChI |

FBXGPDYBCJGWQM-ZETCQYMHSA-N |

SMILES |

CC(C(=O)O)NC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] |

SMILES isomérique |

C[C@@H](C(=O)O)NC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] |

SMILES canonique |

CC(C(=O)O)NC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.